Pentaerythritol triacrylate

Descripción general

Descripción

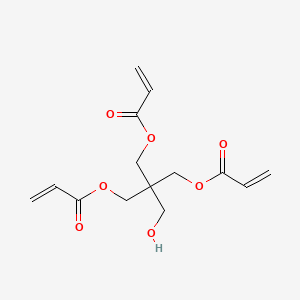

Pentaerythritol triacrylate is a multifunctional monomer widely used in various industrial applications. It is known for its high degree of acrylic unsaturation, which makes it an excellent candidate for UV-curable coatings, inks, and other polymer systems. The compound is characterized by its chemical formula C14H18O7 and a molecular weight of 298.29 g/mol .

Métodos De Preparación

Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst and a polymerization inhibitor to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature range (70-115°C) and maintaining these conditions for several hours to ensure complete esterification . The product is then purified through distillation and washing to remove any impurities .

Análisis De Reacciones Químicas

Pentaerythritol triacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:

Polymerization: The compound can undergo free-radical polymerization, often initiated by UV light or heat, to form cross-linked polymer networks.

Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of various polymeric structures.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and acrylic acid.

Aplicaciones Científicas De Investigación

Tissue Engineering

PTA has been incorporated into scaffolds for tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. A study demonstrated that PTA-co-trimethylolpropane nanocomposite scaffolds could serve as effective bone augments and grafts, promoting osteogenic differentiation and enhancing bone regeneration .

Drug Delivery Systems

Research indicates that electrospun nanofibers made from PTA can be utilized for controlled drug release. For instance, a study found that the release rate of ketoprofen from PTA-based nanofibers increased with applied voltage, highlighting its potential for developing smart drug delivery systems .

Environmental Applications

PTA is also studied for its role in environmental remediation. Its crosslinking properties enable the formation of materials that can effectively adsorb pollutants from water sources. For example, research has explored the use of PTA-based materials in removing heavy metals from wastewater.

Toxicological Studies

Case Study: Conductive Polymers for Drug Release

In a notable study, researchers developed conductive polymers using PTA to facilitate in situ drug release triggered by electrical stimulation. The results showed enhanced release rates for therapeutic agents, demonstrating PTA's versatility in advanced biomedical applications .

Case Study: Scaffolds for Bone Regeneration

Another significant research effort focused on the development of PTA-based scaffolds for bone tissue engineering. The scaffolds exhibited excellent mechanical properties and biocompatibility, leading to improved outcomes in bone repair models .

Mecanismo De Acción

The primary mechanism by which pentaerythritol triacrylate exerts its effects is through the formation of cross-linked polymer networks. The acrylate groups in the compound undergo free-radical polymerization, leading to the creation of a three-dimensional network that imparts mechanical strength and chemical resistance to the resulting material . This process is often initiated by UV light or heat, which generates free radicals that propagate the polymerization reaction .

Comparación Con Compuestos Similares

Pentaerythritol triacrylate is part of a family of acrylates used in polymer chemistry. Similar compounds include:

Trimethylolpropane triacrylate: Another multifunctional acrylate used in UV-curable systems, known for its high reactivity and ability to form tough, durable films.

1,6-Hexanediol diacrylate: A diacrylate monomer used in similar applications, but with lower functionality compared to this compound.

Pentaerythritol tetraacrylate: A tetrafunctional acrylate that offers even higher cross-link density and is used in applications requiring extreme durability.

This compound stands out due to its balance of functionality and ease of handling, making it a versatile choice for a wide range of applications.

Actividad Biológica

Pentaerythritol triacrylate (PETA) is a multifunctional acrylate compound widely used in various industrial applications, particularly in coatings, adhesives, and as a photoinitiator in UV-curable systems. This article provides a detailed overview of its biological activity, including its toxicological effects, potential applications in tissue engineering, and relevant case studies.

Carcinogenicity and Skin Irritation

Table 1: Summary of Carcinogenic Effects in Tg.AC Mice

| Dose (mg/kg) | Incidence of Papilloma (%) | Incidence of Carcinoma (%) |

|---|---|---|

| 3 | Increased | Rare |

| 6 | Increased | Rare |

| 12 | Significantly increased | Present |

Sensitization Potential

PETA has been classified as a skin sensitizer. In patch testing involving human subjects, reactions were noted in several individuals exposed to PETA, indicating its potential to cause allergic contact dermatitis. The severity of reactions varied based on exposure levels and individual sensitivities .

Table 2: Patch Test Reactions to this compound

| Test Subject | Reaction Type | Severity Level |

|---|---|---|

| Subject 1 | Positive | Severe |

| Subject 2 | Positive | Moderate |

| Subject 3 | Negative | None |

Applications in Tissue Engineering

Recent research has explored the use of PETA in tissue engineering applications. Its properties allow for the creation of bio-compatible scaffolds that support cell growth and tissue regeneration. For instance, studies demonstrated that electrospun nanofibers crosslinked with PETA showed promising results in terms of swelling capacity and antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 3: Properties of PETA-Based Scaffolds

| Property | Result |

|---|---|

| Swelling Capacity | 770% |

| Antibacterial Activity | Effective against S. aureus, E. coli |

| Cytotoxicity | No significant cytotoxic effects observed |

Case Studies

- Dermal Exposure Study : A health hazard evaluation conducted on workers exposed to PETA revealed that several individuals developed allergic reactions consistent with contact dermatitis. This study highlighted the importance of monitoring occupational exposure to acrylates .

- Tissue Engineering Research : In a study focusing on orthopedic implants, researchers synthesized antimicrobial PETA-co-trimethylolpropane composite scaffolds. These scaffolds demonstrated excellent cytocompatibility and potential for use in bone regeneration applications .

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVWZTWDBSEWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27775-58-2 | |

| Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025842 | |

| Record name | Pentaerythritol triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3524-68-3 | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJJ1161ULF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.